N-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide
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Overview
Description
N-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is formed by the cyclization of appropriate precursors, such as hydrazine derivatives and carbon disulfide, under acidic or basic conditions.
Substitution Reactions: The ethoxyphenyl and fluorobenzamide groups are introduced through nucleophilic substitution reactions. Common reagents include ethyl bromide for the ethoxy group and 2-fluorobenzoyl chloride for the fluorobenzamide group.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance efficiency and yield. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ethyl bromide for ethoxy substitution, 2-fluorobenzoyl chloride for fluorobenzamide substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific molecular targets involved in cancer cell proliferation.
Material Science: The compound’s unique electronic properties make it suitable for use in organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of N-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide involves its interaction with specific molecular targets. For instance, it may inhibit the activity of enzymes or receptors involved in disease pathways. The compound can bind to the active site of these targets, blocking their function and thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-amine: Similar structure but lacks the fluorobenzamide group.
N-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-fluorobenzamide: Similar structure but with a methoxy group instead of an ethoxy group.
Uniqueness
N-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide is unique due to the presence of both the ethoxyphenyl and fluorobenzamide groups, which contribute to its distinct chemical and biological properties. These structural features enhance its potential as a versatile compound in various scientific applications.
Properties
IUPAC Name |
N-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O2S/c1-2-23-12-9-7-11(8-10-12)16-20-21-17(24-16)19-15(22)13-5-3-4-6-14(13)18/h3-10H,2H2,1H3,(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CORHHKODFGIWLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C(S2)NC(=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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